3-p-Coumaroylquinic acid

Descripción general

Descripción

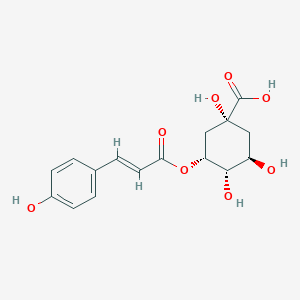

3-p-Coumaroylquinic acid is a naturally occurring cinnamate ester found in various plants. It is known for its antibacterial properties and potential as a substitute for antibiotics in combating opportunistic fungal infections . The compound has a molecular formula of C16H18O8 and a molecular weight of 338.31 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-p-Coumaroylquinic acid can be synthesized through the esterification of 4-coumaric acid with quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, particularly those belonging to the Asteraceae family . The extraction process includes solvent extraction using ethanol or methanol, followed by purification steps to isolate the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups, to form various esters and ethers.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various esters and ethers.

Aplicaciones Científicas De Investigación

Chemistry

- Synthesis Precursor : 3-p-Coumaroylquinic acid is utilized as a precursor in the synthesis of other bioactive compounds, facilitating the development of new pharmaceuticals and agrochemicals.

Biology

- Plant Metabolism : The compound plays a role in plant defense mechanisms against pathogens. For example, it has been shown to enhance resistance in cotton plants against Fusarium oxysporum by inducing phytoalexin accumulation .

Medicine

- Antibacterial Properties : Research indicates that this compound exhibits antibacterial activity by disrupting membrane integrity in bacterial cells such as Staphylococcus aureus, making it a candidate for developing alternative antibiotics .

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines like IL-1β and TNFα, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, contributing to its potential use in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Animal studies have shown that the compound can reverse depression-like behaviors and improve cognitive function, indicating its potential utility in treating mood disorders .

Industry

- Natural Preservative : Due to its antioxidant properties, this compound is being explored as a natural preservative in food and cosmetic products, offering a safer alternative to synthetic preservatives .

Case Study 1: Antibacterial Mechanism

A study utilizing fluorescence spectroscopy revealed that this compound alters the conformation of membrane proteins in Staphylococcus aureus, correlating with its antibacterial efficacy. The disruption of membrane integrity was identified as a primary mode of action against bacterial cells .

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that treatment with this compound significantly inhibited the production of inflammatory mediators in carrageenan-induced paw edema models in Wistar rats, showcasing its potential as an anti-inflammatory agent .

Mecanismo De Acción

The antibacterial activity of 3-p-Coumaroylquinic acid is attributed to its ability to disrupt the cytoplasmic membrane of bacteria like Staphylococcus aureus. It causes membrane hyperpolarization, loss of membrane integrity, and increased membrane fluidity, leading to leakage of intracellular constituents . The compound interacts with membrane lipids and proteins, causing conformational changes and disrupting cellular functions .

Comparación Con Compuestos Similares

Chlorogenic acid: Another ester of quinic acid with similar antioxidant properties.

5-O-p-Coumaroylquinic acid: A positional isomer with similar biological activities.

Uniqueness: 3-p-Coumaroylquinic acid is unique due to its specific ester linkage at the 3-position of quinic acid, which imparts distinct biological activities and chemical reactivity compared to its isomers .

Actividad Biológica

3-p-Coumaroylquinic acid (3-p-CQA) is a phenolic compound derived from the esterification of p-coumaric acid and quinic acid. It has garnered attention due to its diverse biological activities, including antioxidant, antibacterial, anti-inflammatory, and potential antiviral effects. This article reviews the current understanding of the biological activities of 3-p-CQA, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₁₈O₈

- CAS Number : 9945785

The compound exhibits a unique combination of phenolic and quinic acid properties, contributing to its biological activities.

Antioxidant Activity

Research indicates that 3-p-CQA possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. In vitro assays have demonstrated its ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC₅₀ Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 66.14 |

| ABTS Radical Scavenging | 235.37 |

Antibacterial Activity

3-p-CQA has shown promising antibacterial effects against various pathogens. A study reported its moderate inhibitory effects on food-borne pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 10 mg/mL. The mechanism involves disruption of bacterial cell membranes, leading to increased membrane fluidity and loss of integrity.

Case Study: Antibacterial Mechanism

In a detailed investigation, the interaction of 3-p-CQA with the membrane proteins of S. aureus was analyzed using fluorescence spectroscopy. The results indicated that the compound alters the conformation of membrane proteins, which correlates with its antibacterial activity. This disruption is believed to be a primary mode of action against bacterial cells .

Anti-inflammatory Effects

The anti-inflammatory properties of 3-p-CQA have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNFα through modulation of the AGE-RAGE signaling pathway. This suggests a potential therapeutic role in conditions characterized by chronic inflammation, including neurodegenerative diseases.

Table 2: Inhibition of Inflammatory Mediators

| Cytokine | Inhibition (%) |

|---|---|

| IL-1β | 45% |

| TNFα | 50% |

Neuroprotective Effects

Recent studies have indicated that 3-p-CQA may also exert neuroprotective effects. In animal models, it has been shown to reverse depression-like behaviors induced by chronic stress exposure. The treatment with 3-p-CQA improved memory deficits and reduced immobility times in forced swim tests, suggesting its potential utility in treating mood disorders.

Potential Antiviral Activity

Molecular docking studies have suggested that 3-p-CQA may inhibit the spike glycoprotein trimer of SARS-CoV-2, indicating a potential role in antiviral therapy. The binding affinity observed during simulations suggests that it could be further investigated as a lead compound for drug development against COVID-19 .

Table 3: Binding Affinity Data for SARS-CoV-2 Spike Protein

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -8.5 |

Análisis De Reacciones Químicas

Core Reaction Mechanism

| Reaction Step | Conditions | Yield | Key Observations |

|---|---|---|---|

| Esterification | NaOEt/EtOH, -20°C | 74% | Selective 3-O-acylation with tetramethoxybutane-protected quinic acid |

| Deprotection | HCl (2N)/THF, 6 days | 62% | Forms 4:1 mixture of 3-O and 4-O-pCoQA due to acyl migration |

Acyl Migration and Stability

3-pCoQA exhibits positional isomerism under acidic or basic conditions:

Mechanism of Migration

-

Acid-Catalyzed : Protonation of the ester carbonyl facilitates intramolecular transfer of the coumaroyl group between hydroxyls on the quinic acid ring .

-

Base-Catalyzed : Reported in studies using NaHCO₃, leading to equilibration between 3-O, 4-O, and 5-O isomers .

Thermodynamic Stability

DFT calculations (B3LYP/6-31G(d,p)) reveal relative stabilities of pCoQA isomers :

| Isomer | Relative Energy (kcal/mol) |

|---|---|

| 5-O-pCoQA | 0.0 (most stable) |

| 4-O-pCoQA | +1.2 |

| 3-O-pCoQA | +2.9 |

The axial conformation of the coumaroyl group in 3-pCoQA contributes to its lower stability compared to 5-O-pCoQA .

Functional Group Reactivity

-

Ester Hydrolysis : The coumaroyl-quinic acid ester bond undergoes hydrolysis under strong acidic (pH <2) or alkaline conditions, releasing p-coumaric acid and quinic acid .

-

Antioxidant Activity : The phenolic hydroxyl groups participate in radical scavenging, though this is more relevant to biological activity than synthetic chemistry .

Synthetic Challenges and Solutions

Propiedades

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRSEYFENKXDIS-QHAYPTCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344004 | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87099-71-6 | |

| Record name | 3-p-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-P-COUMAROYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AF7V9VW0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

247 - 248 °C | |

| Record name | 3-O-p-Coumaroylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, , , ] Research has shown that 3-p-Coumaroylquinic acid possesses several biological activities, including:

- Anti-diabetic and Anti-hyperglycemic: Studies on alloxan-induced diabetic mice suggest this compound can help manage blood glucose levels. []

- Anti-inflammatory: The compound has exhibited anti-inflammatory properties in carrageenan-induced paw edema in Wistar rats. []

- Anti-methanogenic: this compound, found in Piper betle leaves, has shown potential in reducing methane production in in vitro studies on Eragrostis curvula hay. []

- Anti-cancer: This compound has been identified as a potential anticancer agent in yellow camellias, exhibiting activity against MDA-MB-231 human breast cancer cells. []

A: [] Studies indicate this compound might contribute to anti-hyperuricemia effects through multiple mechanisms:

- Xanthine Oxidase (XO) Inhibition: Molecular docking studies suggest it can potentially inhibit XO, an enzyme crucial for uric acid production. []

- Regulation of Renal Urate Transporters: It may also regulate renal urate transporters, influencing uric acid excretion from the body. []

A: [, ] this compound is thought to contribute to plant defense mechanisms, particularly in response to fungal pathogens:

- Phytoalexin Induction: Treatment of cotton plants with sugarcane stem residue filtrate (containing this compound) led to the accumulation of this compound, along with other phenolics, and enhanced resistance against Fusarium oxysporum f. sp. vasinfectum. []

- Disease Resistance: Increased levels of this compound in cotton plants were associated with reduced disease severity caused by Fusarium wilt. []

A: [, , , , , , , , , , , , , , , , , ] this compound has been identified in a variety of plants, including:

- Fruits: Domestic plums (Prunus domestica L.) [], apricots (Prunus armeniaca L.) [], loquat (Eriobotrya japonica) [], and sweet cherries (Prunus avium L.) []

- Medicinal Plants: Hypericum perforatum [, , , ], Ixeris sonchifolia [], Ammodaucus leucotrichus [], and yellow camellias [].

- Other Plants: Cotton (Gossypium hirsutum L.) [, ], Lactuca saligna [], Ugni candollei (white murta) [], Piper betle leaves [], tronchuda cabbage (Brassica oleracea L. var. costata DC) [, , ], kinnow (Citrus reticulata L.) peel [], bamboo shoot shell [], and European silver birch (Betula pendula Roth) [].

A: [, , , , , , , , , , , , , ] Several analytical techniques are employed for the identification and quantification of this compound:

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS or ESI-Q/TOF-MS). [, , , , , , , , , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): Often coupled with ESI-ORBITRAP MS for higher resolution and sensitivity in analyzing complex plant extracts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.